5-(2-Thienyl)indoline
Overview
Description
5-(2-Thienyl)indoline is a heterocyclic compound that features an indoline core substituted with a thienyl group at the 5-position. Indoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The incorporation of a thienyl group enhances the compound’s electronic properties, making it a valuable molecule in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Intramolecular Amination: One efficient method involves the palladium-catalyzed intramolecular amination of ortho-substituted anilines.
Fischer Indole Synthesis: Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the palladium-catalyzed methods due to their high efficiency and yield. The choice of method depends on the desired purity and application of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline nitrogen or the thienyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
Scientific Research Applications
5-(2-Thienyl)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)indoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The thienyl group enhances its binding affinity and selectivity towards these targets, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Indole: A parent compound with a similar core structure but lacking the thienyl substitution.
Thiophene: A five-membered sulfur-containing ring, similar to the thienyl group in 5-(2-Thienyl)indoline.
Indoline: The core structure of this compound without the thienyl substitution.
Uniqueness: this compound stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-thiophen-2-yl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPOYDTPIMWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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